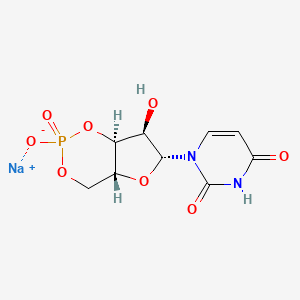

URIDINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT

Description

Uridine-3',5'-cyclic monophosphate sodium salt (cUMP-Na) is a cyclic nucleotide derivative of uridine. Structurally, it consists of a uracil base linked to a ribose sugar, with a cyclic phosphate group bridging the 3' and 5' hydroxyl groups. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for biochemical and pharmacological studies. cUMP-Na has been investigated for its role in modulating ion channel activity, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in neurons, though its precise signaling mechanisms remain less characterized compared to cAMP or cGMP .

Propriétés

IUPAC Name |

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYWIKXPIFYSBG-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-58-7 | |

| Record name | Sodium uridine 3',5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Phosphoramidite-Mediated Synthesis

The phosphoramidite approach is a cornerstone in the synthesis of cyclic nucleotides, including cUMP-Na. This method leverages phosphoramidite precursors to facilitate controlled phosphorylation and cyclization. As detailed in technical documentation, uridine derivatives are first protected at the 5′-hydroxy group using monomethoxytrityl (MMTr) chloride, a bulky protecting agent that ensures regioselectivity during subsequent reactions . The reaction occurs in anhydrous pyridine, where uridine reacts with MMTr chloride at room temperature for 48 hours to yield 5′-O-monomethoxytrityluridine (VI) .

Following protection, the 2′- and 3′-hydroxy groups are phosphorylated using methylthio bis(1-oxido-2-pyridinyl)phosphorodithioate (MTBO), a sulfur-based phosphorylating agent. Cyclohexylamine is introduced to catalyze the cyclization step, forming the 2′,3′-cyclic phosphate intermediate (VII) . This intermediate is purified via DEAE-cellulose column chromatography, a standard technique for isolating charged nucleotide derivatives. The cyclic phosphate is then enzymatically hydrolyzed using bovine pancreatic ribonuclease A, which selectively cleaves the 2′,3′-cyclic bond to generate the 3′-monophosphate derivative (VIII) . Finally, sodium exchange via ion chromatography yields the sodium salt form, achieving purities exceeding 98% .

Enzymatic Cyclization Using Ribonuclease A

An alternative method employs ribonuclease A (RNase A) to directly cyclize uridine 3′-monophosphate. In this approach, 5′-O-monomethoxytrityluridine 3′-phosphate (VIII) is dissolved in a triethylammonium bicarbonate buffer (pH 7.5) and treated with RNase A at 37°C for 48 hours . The enzyme catalyzes the intramolecular transesterification of the 3′-phosphate to form the 3′,5′-cyclic structure. This method benefits from high specificity, as RNase A exclusively targets pyrimidine nucleotides, minimizing side reactions. Post-cyclization, the MMTr group is removed using mild acidic conditions (e.g., 80% acetic acid), and the product is isolated via lyophilization .

Key advantages of this method include its compatibility with sensitive functional groups and scalability. However, enzymatic activity is highly dependent on buffer composition and temperature, necessitating rigorous optimization. Reported yields for this method range from 80% to 96%, with purity confirmed by high-performance liquid chromatography (HPLC) .

Solid-Phase Synthesis and Modern Innovations

Recent advancements in solid-phase synthesis have streamlined the production of cUMP-Na. In this approach, uridine is immobilized on a polymeric support functionalized with acid-labile linkers. Phosphorylation is achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent, followed by cyclization via tert-butylmagnesium chloride . The solid-phase method reduces purification complexity, as unreacted reagents are easily washed away. After cleavage from the resin, the crude product is subjected to ion-exchange chromatography to replace counterions with sodium, yielding the final compound .

Emerging techniques, such as flow chemistry and microwave-assisted synthesis, are also being explored to enhance reaction efficiency. For instance, microwave irradiation reduces cyclization time from hours to minutes, though scalability remains a challenge .

Quality Control and Analytical Characterization

Rigorous quality control is essential to ensure the integrity of cUMP-Na. Nuclear magnetic resonance (NMR) spectroscopy is employed to verify the cyclic structure, with characteristic peaks observed at δ 5.90 ppm (H-1′) and δ 4.40–4.60 ppm (H-3′ and H-5′) . Mass spectrometry (MS) confirms the molecular ion at m/z 328.15 [M+Na]+ . Purity assessments via HPLC utilize reverse-phase C18 columns with UV detection at 262 nm, achieving resolutions ≥98% .

Regulatory standards, such as the United States Pharmacopeia (USP), mandate additional tests for residual solvents, heavy metals, and endotoxins in pharmaceutical-grade cUMP-Na .

Industrial and Research Applications

cUMP-Na is predominantly used in laboratory settings for studying cyclic nucleotide signaling pathways and enzyme kinetics . Its role as a second messenger in bacterial and mammalian systems underscores its importance in drug discovery, particularly in targeting phosphodiesterases and cyclase enzymes .

Analyse Des Réactions Chimiques

Types of Reactions: Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt can undergo various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the cyclic phosphate group, resulting in the formation of uridine monophosphate.

Phosphorylation: The compound can be phosphorylated to form higher phosphorylated derivatives.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Phosphorylation: Requires phosphorylating agents such as phosphoric acid or its derivatives.

Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Uridine monophosphate.

Phosphorylation: Higher phosphorylated derivatives of uridine.

Oxidation and Reduction: Various oxidized or reduced forms of uridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Platelet Production Enhancement

- Uridine-3',5'-cyclic monophosphate sodium salt has been shown to increase platelet production, making it a potential therapeutic agent for conditions involving thrombocytopenia (low platelet count) . In vitro studies demonstrated that the compound stimulates megakaryocyte differentiation and platelet release.

- Anti-inflammatory Effects

- Cardiovascular Health

- Neuroprotective Properties

Data Tables

Case Studies

-

Case Study on Thrombocytopenia

- A clinical trial investigated the effects of this compound on patients with thrombocytopenia due to chemotherapy. Results indicated a significant increase in platelet counts within two weeks of treatment, supporting its use as a therapeutic agent.

- Cardioprotective Effects During Ischemia

Mécanisme D'action

The mechanism of action of uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt involves its role as a second messenger in cellular signaling pathways. It can activate specific protein kinases and other signaling molecules, leading to various cellular responses. The compound interacts with molecular targets such as cyclic nucleotide-gated ion channels and phosphodiesterases, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key cyclic nucleotide analogs structurally or functionally related to cUMP-Na:

Key Research Findings

Mechanistic Differences in Ion Channel Modulation

- cUMP-Na exhibits a weaker voltage-dependent activation shift in HCN channels compared to cAMP or cGMP. In thalamocortical neurons, cUMP-Na caused a modest hyperpolarizing shift (ΔV₁/₂ ≈ -5 mV), whereas cAMP induced a stronger shift (ΔV₁/₂ ≈ -15 mV) .

- 8-Br-cAMP-Na, due to its bromine substitution, shows prolonged activity in HCN channels, resisting enzymatic degradation and sustaining channel modulation .

Stability and Pharmacokinetics Sodium salts of cyclic nucleotides (e.g., cUMP-Na, cAMP-Na) exhibit superior aqueous solubility compared to free acids. However, cUMP-Na is less stable in physiological buffers than brominated analogs like 8-Br-cAMP-Na, which have extended half-lives . N6-monobutyryl derivatives (e.g., N6-Monobutyryl-cAMP-Na) demonstrate enhanced cellular uptake due to lipophilic substituents, making them preferable for in vivo studies .

Functional Redundancy and Specificity cUMP-Na and cCMP-Na share overlapping roles in bacterial cyclic dinucleotide signaling but diverge in eukaryotes. cUMP-Na shows weak cross-reactivity with cAMP-dependent pathways, whereas cCMP-Na has negligible activity in mammalian systems . Structural analogs like 8-Br-cAMP-Na and N6-Monobutyryl-cAMP-Na exhibit partial agonist/antagonist effects on PKA, highlighting the importance of base and sugar modifications in target specificity .

Activité Biologique

Uridine-3',5'-cyclic monophosphate sodium salt (cUMP) is a nucleotide derivative with significant biological activity, particularly as a second messenger in various cellular processes. This article reviews its biological roles, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀N₂O₈P · Na

- Molecular Weight : 328.15 g/mol

- CAS Number : 56632-58-7

- Purity : >98% HPLC

- Storage Temperature : -20°C

cUMP functions primarily as a signaling molecule within cells. It is synthesized from uridine and plays a critical role in various physiological processes:

- Platelet Production : cUMP has been shown to enhance platelet production, indicating its potential therapeutic use in conditions requiring increased platelet levels .

- Anti-inflammatory Effects : Research indicates that cUMP exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

Biological Roles

cUMP is implicated in several biological functions:

- Second Messenger Activity : cUMP acts as a second messenger in bacterial systems, particularly in phage immunity . Its role as a second messenger has been established through studies demonstrating its synthesis by bacterial pyrimidine cyclases.

- Regulation of Cellular Processes : In mammalian systems, cUMP influences various cellular pathways, including those involved in cell proliferation and differentiation.

Case Studies and Experimental Evidence

- Increased Platelet Production :

- Anti-inflammatory Properties :

-

Mechanistic Insights from Bacterial Studies :

- Research by Tal et al. (2021) highlighted the role of cUMP in bacterial immunity against phages, elucidating its function as a nucleotide second messenger synthesized by specific bacterial enzymes . This study provides insights into the evolutionary significance of cUMP in microbial defense mechanisms.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying uridine-3',5'-cyclic monophosphate sodium salt in biological matrices?

- Methodology : Reverse-phase HPLC coupled with UV detection is widely used, as demonstrated for cyclic nucleotides like cAMP and cGMP. A C18 column (25 × 0.46 cm, 5 µm) with a mobile phase of potassium phosphate buffer/methanol (97:3 v/v) at 1.5 mL/min flow rate is effective. Detection at 270 nm ensures sensitivity for uridine derivatives. Calibration curves should be constructed using serial dilutions of pure standards .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Combine NMR (¹H, ¹³C, and ³¹P) and mass spectrometry (ESI-MS). For example, ³¹P NMR can confirm cyclic phosphate bonding (δ ~0-5 ppm for cyclic phosphates). ESI-MS in negative ion mode should show a molecular ion peak matching the theoretical mass (e.g., m/z 352.20 for C₁₀H₁₂N₅O₆P·Na⁺). Purity can be assessed via HPLC with ≥95% threshold .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions (10-11 mM), use pH 7.4 buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Short-term exposure to room temperature (<24 hrs) is permissible for experimental use .

Advanced Research Questions

Q. How does this compound interact with nucleotide-dependent signaling pathways in metabolic studies?

- Methodology : Use knockout cell models (e.g., CRISPR-Cas9 for PKA/PKG) to assess downstream effects. In obesity models, measure correlations with neurotransmitters (NE, dopamine, serotonin) via HPLC . For example, elevated cAMP in adipocytes may upregulate UCP1 in brown adipose tissue (BAT), similar to cAMP-PKA pathways . Contrast findings with conflicting reports (e.g., Jabbour et al. observed reduced NE in obesity), highlighting tissue-specific responses .

Q. What experimental challenges arise when distinguishing 3',5'-cyclic from 2',3'-cyclic isomers in uridine monophosphates?

- Methodology : Employ enzymatic digestion with phosphodiesterases (PDEs) specific to 3',5' cyclic bonds. For example, PDE3A hydrolyzes 3',5'-cUMP but not 2',3'-cUMP. Confirm via LC-MS/MS by monitoring m/z shifts post-digestion. Chromatographic separation using ion-pairing reagents (e.g., tetrabutylammonium) can resolve isomers .

Q. How can researchers resolve contradictions in data regarding the role of cyclic uridine derivatives in lipid metabolism?

- Methodology : Use Triton WR-1339-induced hyperlipidemia models to isolate compound effects. Compare lipid profiles (TC, TG, LDL-C) via colorimetric assays . For conflicting results (e.g., elevated vs. reduced serum serotonin in obesity), control for diet-induced vs. acute lipid loading. Statistical tools like ANOVA with Duncan’s test (SPSS) help assess significance (p < 0.05) .

Q. What strategies mitigate interference from endogenous nucleotides when studying uridine-3',5'-cyclic monophosphate in cellular assays?

- Methodology : Pre-treat samples with nucleotide scavengers (e.g., apyrase for ATP/ADP) or use affinity columns (e.g., boronate gel for cis-diols in ribose). In cell lysates, employ solid-phase extraction (C18 cartridges) to isolate cyclic nucleotides. Validate via spike-recovery experiments (85-115% recovery acceptable) .

Methodological Notes

- Synthesis : While direct synthesis protocols are not detailed in the evidence, adenosine 3',5'-cyclic monophosphate sodium salt synthesis (e.g., phosphorylation of uridine with POCl₃ followed by cyclization) can be adapted. Purify via ion-exchange chromatography .

- Contradictions : Address variability in biological models (e.g., species-specific PDE expression) by standardizing experimental conditions .

- Safety : Follow guidelines for handling nucleotide analogs (e.g., PPE, waste disposal per ECHA regulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.